molecular formula C12H9F3N2O3 B569077 4-Hydroxy-Teriflunomide CAS No. 1058722-45-4

4-Hydroxy-Teriflunomide

Katalognummer: B569077
CAS-Nummer: 1058722-45-4
Molekulargewicht: 286.21 g/mol
InChI-Schlüssel: WHYQOFDUXDGMTM-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-Teriflunomide typically involves the hydrolysis of leflunomide. The process begins with the conversion of leflunomide to its active metabolite, teriflunomide, followed by further hydrolysis to yield this compound . The reaction conditions often involve the use of acidic or basic hydrolysis under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-Teriflunomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Multiple Sclerosis Treatment:

  • Efficacy: Clinical studies have demonstrated that Teriflunomide significantly reduces the frequency of clinical exacerbations in patients with relapsing MS. The 14 mg dose has shown a reduction in disability progression over one to two years .
  • Safety Profile: Common adverse effects include diarrhea, nausea, hair thinning, and elevated liver enzymes. Monitoring is essential due to potential drug-induced liver injury .

2. Autoimmune Diseases:

  • Rheumatoid Arthritis: Originally developed for rheumatoid arthritis, Teriflunomide exhibits anti-proliferative effects, making it a candidate for treating other autoimmune diseases .
  • Inflammatory Bowel Disease: Research indicates potential benefits in managing inflammatory bowel diseases due to its immunomodulatory properties.

3. Cancer Therapy:

  • Antitumor Effects: Preliminary studies suggest that 4-Hydroxy-Teriflunomide may have antitumor activity by modulating immune responses and inhibiting tumor cell proliferation. Further research is required to establish its efficacy in oncology .

Pharmacokinetics and Mechanism of Action

This compound exhibits favorable pharmacokinetics:

  • Absorption: Rapidly absorbed with a half-life of approximately 15-18 days.
  • Protein Binding: Over 99% protein-bound at therapeutic concentrations.
  • Elimination: Primarily eliminated via biliary and renal routes; cholestyramine can accelerate elimination in cases of toxicity .

The mechanism involves inhibition of pyrimidine synthesis, leading to reduced lymphocyte activation and proliferation. This action is critical in conditions characterized by excessive immune responses.

Case Study: Efficacy in Multiple Sclerosis

A comprehensive review of five clinical trials involving 3,231 participants indicated that Teriflunomide significantly reduced relapse rates compared to placebo. The results highlighted:

  • A relative risk reduction in disability progression with higher doses.
  • A consistent safety profile across different populations .

Ongoing Research

Current studies are exploring the use of this compound in combination therapies for MS and other autoimmune diseases. These trials aim to assess long-term efficacy, safety, and quality of life improvements among patients .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific inhibition of dihydroorotate dehydrogenase, which directly impacts pyrimidine synthesis. This targeted mechanism of action distinguishes it from other immunosuppressive agents that may have broader or less specific effects .

Biologische Aktivität

4-Hydroxy-teriflunomide (4-HO-TF) is a metabolite of teriflunomide, an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of 4-HO-TF is crucial for elucidating its role in MS therapy and its mechanism of action.

This compound exerts its biological effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are critical in the pathogenesis of MS. By selectively targeting these immune cells, 4-HO-TF helps modulate the immune response without significantly affecting resting lymphocytes, thereby preserving normal immune functions.

Pharmacokinetics

The pharmacokinetic profile of 4-HO-TF indicates that it has a prolonged half-life and exhibits extensive protein binding (over 99%) in plasma. Following oral administration, peak plasma concentrations are typically reached within 1 to 4 hours. The compound is primarily eliminated through biliary and renal routes, with minimal metabolism observed in systemic circulation .

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of teriflunomide, and by extension its metabolite 4-HO-TF, in reducing relapse rates and disease progression in MS patients. The following table summarizes key findings from clinical trials:

Study Dosage Population Primary Outcome Results
TEMSO7 mg / 14 mgRelapsing MS patientsAnnualized relapse rate (ARR)ARR significantly reduced compared to placebo
TOWER14 mgPreviously treated MS patientsDisability progressionLower disability scores observed over time
Teri-DYNAMIC14 mgRelapsing MS patientsImmune response modulationShift towards regulatory T-cells; normalization of immune dysregulation

Safety Profile

The safety profile of teriflunomide, including its metabolite 4-HO-TF, has been generally favorable. Common adverse events include:

  • Gastrointestinal issues : Diarrhea and nausea
  • Hematological effects : Neutropenia and lymphopenia
  • Liver enzyme elevations : Transient increases in alanine aminotransferase (ALT)
  • Alopecia : Hair thinning reported by some patients

Long-term studies indicate that these adverse effects are often dose-related and manageable, with most patients tolerating the treatment well over extended periods .

Case Studies

  • Case Study A : A 45-year-old female with relapsing-remitting MS experienced a significant reduction in relapse frequency after switching from interferon-beta to teriflunomide at a dose of 14 mg. MRI scans showed decreased gadolinium-enhancing lesions after six months.
  • Case Study B : A cohort study involving patients previously treated with other disease-modifying therapies (DMTs) showed that those who switched to teriflunomide had lower ARR and improved disability scores compared to those who continued on their previous therapies.

Eigenschaften

CAS-Nummer

1058722-45-4

Molekularformel

C12H9F3N2O3

Molekulargewicht

286.21 g/mol

IUPAC-Name

(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9-

InChI-Schlüssel

WHYQOFDUXDGMTM-KTKRTIGZSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

Isomerische SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/CO)\O)/C#N

Kanonische SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

Synonyme

(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.